Ethyl 5-[(methylsulfanyl)methyl]-1,2-oxazole-3-carboxylate
Description
Ethyl 5-[(methylsulfanyl)methyl]-1,2-oxazole-3-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methylsulfanylmethyl group at position 5 and an ethyl ester at position 2.
Properties
CAS No. |
84654-26-2 |
|---|---|
Molecular Formula |
C8H11NO3S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
ethyl 5-(methylsulfanylmethyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C8H11NO3S/c1-3-11-8(10)7-4-6(5-13-2)12-9-7/h4H,3,5H2,1-2H3 |
InChI Key |
QYOGYRLZHMYUQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)CSC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-((methylthio)methyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with alkynes, which can be catalyzed by copper (I) or ruthenium (II) complexes . Another approach involves the use of α,β-acetylenic oximes, which undergo cycloisomerization in the presence of gold (III) chloride to yield substituted isoxazoles .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation . These methods include the use of tert-butyl nitrite or isoamyl nitrite for the cycloaddition of substituted aldoximes and alkynes under conventional heating conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-((methylthio)methyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Alcohol.
Substitution: Carboxylic acid.
Scientific Research Applications
Ethyl 5-((methylthio)methyl)isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 5-((methylthio)methyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the isoxazole scaffold .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Structural and Reactivity Differences
Methylsulfanyl vs. Bromoacetyl (104776-74-1):
The bromoacetyl group (–COCH₂Br) in Ethyl 5-(2-bromoacetyl)-1,2-oxazole-3-carboxylate is highly electrophilic, enabling nucleophilic substitutions (e.g., with amines or thiols) to form amides or thioethers. In contrast, the methylsulfanyl group (–SCH₃) is less reactive but contributes to lipophilicity and metabolic stability .Ethylsulfanyl and Carboxylic Acid (893640-81-8):
Replacing the methylsulfanyl group with ethylsulfanyl (–SC₂H₅) increases steric bulk and hydrophobicity. The carboxylic acid (–COOH) at position 3 enhances aqueous solubility compared to the ethyl ester, making it suitable for salt formation or conjugation in drug design .Chlorosulfonyl Derivative:
The –SO₂Cl group in Ethyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate is a strong electrophile, reactive toward nucleophiles like amines or alcohols. This contrasts with the methylsulfanyl group’s stability, highlighting its utility in synthesizing sulfonamides or sulfonate esters .- This contrasts with the simpler methylsulfanyl group, which lacks such binding versatility .
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